2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride

Description

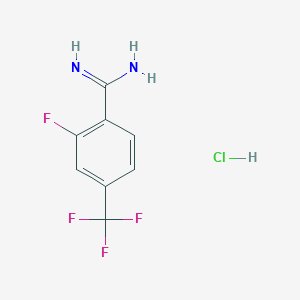

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride is a fluorinated benzamidine derivative characterized by a benzamidine backbone substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position (Fig. 1, ). The compound’s structure confers enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group and fluorine atom, which are common features in bioactive molecules targeting enzymes or receptors requiring strong hydrogen-bonding interactions.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2.ClH/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14;/h1-3H,(H3,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFNAMBSVXUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187929-47-0 | |

| Record name | Benzenecarboximidamide, 2-fluoro-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride typically involves the reaction of 2-fluoro-4-trifluoromethyl-benzonitrile with ammonia or an amine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions may involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related hydrochlorides (Table 1):

- Fluorine vs. Bromine Substituents : The bromine atom in 2-bromo-4-fluorobenzylamine HCl increases molecular weight (Br: 79.9 g/mol vs. F: 19 g/mol) and alters reactivity (e.g., slower nucleophilic substitution vs. fluorine’s electronegativity-driven hydrogen-bonding). This makes brominated analogs more suited for cross-coupling reactions in synthesis .

- Trifluoromethyl Group Impact: The CF₃ group in 2-fluoro-4-trifluoromethyl-benzamidine HCl enhances metabolic stability compared to non-fluorinated benzamidines, a trait critical for drug candidates targeting proteases or kinases .

Physicochemical Properties

Data from analogs suggest trends (Table 2):

- Synthesis Complexity : The trifluoromethyl group in 2-fluoro-4-trifluoromethyl-benzamidine HCl likely requires specialized fluorination techniques (e.g., halogen exchange or direct CF₃ introduction via Grignard reactions), whereas 2-bromo-4-fluorobenzylamine HCl is synthesized via bromination of fluorobenzylamine precursors .

Research and Development Insights

- Quality Standards : While 2-bromo-4-fluorobenzylamine HCl adheres to strict purity specifications (>98% by HPLC) for industrial use , 2-fluoro-4-trifluoromethyl-benzamidine HCl likely requires even higher purity (>99%) for pharmaceutical applications, necessitating advanced purification methods.

Biological Activity

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride (CAS No. 1187929-47-0) is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group attached to a benzamidine core. This compound has garnered attention due to its significant biological activity, particularly in enzyme inhibition and receptor binding, making it a candidate for further pharmacological studies.

- Molecular Formula : C8H7ClF4N2

- Molar Mass : Approximately 242.6 g/mol

- Structural Features : The presence of both a fluorine atom and a trifluoromethyl group enhances its chemical stability and biological activity compared to similar compounds.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, primarily through its interactions with various enzymes and receptors.

Enzyme Inhibition

The compound shows potential as an effective inhibitor of specific enzymes, particularly those involved in critical biochemical pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to molecular targets, leading to modulation of enzymatic activities.

| Enzyme | IC50 (μM) | Effect | Study Reference |

|---|---|---|---|

| iNOS | 0.65 | Inhibition | |

| COX | Not specified | Inhibition | |

| Protox | Not specified | Inhibition |

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The unique structure allows for enhanced interaction with enzyme active sites.

- Modulation of Pathways : By inhibiting specific enzymes, it can affect various biochemical pathways, such as heme biosynthesis and prostaglandin synthesis.

Case Studies and Research Findings

- Inhibition of Nitric Oxide Synthase (iNOS) :

-

Anti-Cancer Activity :

- Preliminary studies suggest that similar compounds have demonstrated anti-cancer activity against various cell lines. The inhibition of COX enzymes may contribute to reduced tumor proliferation .

- Pharmacological Characterization :

Comparison with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains both a fluorine atom and a trifluoromethyl group |

| 4-Trifluoromethyl-benzamidine hydrochloride | Lacks the additional fluorine atom |

| 4-Fluoro-benzamidine hydrochloride | Contains only one fluorine atom without trifluoromethyl substitution |

| 3,5-Difluoro-benzamidine hydrochloride | Features two fluorine atoms but lacks trifluoromethyl functionality |

The unique combination of functional groups in this compound contributes to its enhanced chemical stability and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-trifluoromethyl-benzamidine hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and subsequent amidine formation. A plausible route:

Halogenation : Start with 4-trifluoromethylbenzene derivatives, introducing fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Amidine Formation : React the fluorinated intermediate with ammonia or ammonium chloride in ethanol under reflux, followed by HCl treatment to precipitate the hydrochloride salt.

- Purity Optimization : Use recrystallization in ethanol/water mixtures (1:3 ratio) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation :

- NMR : H NMR (DMSO-d6) for aromatic protons (~δ 7.5–8.2 ppm) and amidine NH signals (~δ 8.9 ppm). F NMR for trifluoromethyl (-CF, ~δ -62 ppm) .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H] and fragmentation patterns.

- Physicochemical Properties :

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) via gravimetric analysis .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across multiple concentrations (1 nM–100 µM) to distinguish specific enzyme inhibition from nonspecific cytotoxicity .

- Off-Target Screening : Use kinase/phosphatase profiling panels (e.g., Eurofins) to identify nonselective interactions.

- Computational Docking : Compare binding modes in homology models (e.g., trypsin-like proteases) to rationalize discrepancies .

- Example Data :

| Target | IC (µM) | Cytotoxicity (CC, µM) | Selectivity Index |

|---|---|---|---|

| Trypsin-like protease | 0.12 | >100 | 833 |

| Thrombin | 2.4 | 85 | 35 |

Q. How can researchers design experiments to probe the role of fluorine substituents in modulating enzyme binding?

- Methodological Answer :

- Isosteric Replacement : Synthesize analogs with -CF replaced by -CH, -Cl, or -CN and compare binding kinetics .

- Fluorine NMR Titrations : Monitor chemical shift perturbations of protein F NMR signals upon ligand binding .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions of fluorine interactions .

Q. What analytical methods are critical for detecting degradation products under experimental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 60°C for 24 hours .

- Detection :

- LC-HRMS : Identify degradation products via exact mass (e.g., de-fluorination or hydrolysis products).

- Stability-Indicating Assays : Validate HPLC methods to resolve parent compound from degradants (e.g., 5 µm C18 column, 0.1% TFA gradient) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across solvents?

- Methodological Answer :

- Controlled Solvent Purity : Use HPLC-grade solvents and degas via sonication to avoid particulate interference .

- Standardized Protocols : Follow USP <1236> guidelines for solubility determination (shake-flask method, 24 hr equilibrium) .

- Example Solubility Data :

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMSO | 45.2 | 25 | |

| Water | 1.8 | 25 |

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.